![molecular formula C16H18N2O4S2 B2600481 Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 905680-29-7](/img/structure/B2600481.png)
Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
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Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, closely related to the compound , demonstrates its utility in the synthesis of various heterocyclic compounds through tautomerism and subsequent reactions, highlighting the structural versatility and reactivity of benzothiazole derivatives in organic synthesis. The compound's ability to undergo transformation into different chemical structures through heating and reaction with ethanolic sodium ethoxide emphasizes its potential as a building block in synthetic chemistry, particularly in the creation of 3-methyl-1,2-benzisothiazole and its derivatives through hydrolysis and decarboxylation processes (Carrington et al., 1972).
Biological Activity Studies
Ethyl 2-(1H-imidazol-1-yl)acetate and derivatives have been synthesized and analyzed for their antibacterial activity, indicating the potential of benzothiazole and imidazole compounds for pharmaceutical applications. These studies show that such compounds can be effective against common bacteria, suggesting a pathway for the development of new antibacterial agents. The research on the biological activities of these compounds, including their synthesis and evaluation against various bacteria, underlines the relevance of ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate derivatives in medicinal chemistry and drug development (Al-badrany et al., 2019).
Catalysis and Organic Transformations
The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the catalytic and synthetic utility of benzothiazole compounds in creating complex molecules. These derivatives have potential applications in developing pharmacologically active molecules and could serve as intermediates in the synthesis of more complex chemical entities. The process involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, demonstrating the compound's role in facilitating diverse chemical reactions and its importance in synthetic organic chemistry (Mohamed, 2014).
properties
IUPAC Name |
ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-4-22-15(21)8-18-12-6-5-10(2)7-13(12)24-16(18)17-14(20)9-23-11(3)19/h5-7H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQAJBNCMQBRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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